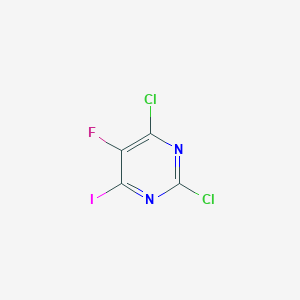
2,4-Dichloro-5-fluoro-6-iodopyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-5-fluoro-6-iodopyrimidine is a heterocyclic organic compound with the molecular formula C4Cl2FIN2. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is of interest due to its unique combination of halogen atoms, which can impart distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-fluoro-6-iodopyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the stepwise introduction of chlorine, fluorine, and iodine atoms into the pyrimidine ring. The reaction conditions often require the use of specific halogenating agents and catalysts to achieve selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and controlled environments to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-5-fluoro-6-iodopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the halogen atoms or the pyrimidine ring.
Coupling Reactions: It can form bonds with other aromatic or aliphatic compounds through coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Electrophilic Substitution: Halogenating agents like chlorine gas or iodine monochloride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield azido or thiol derivatives, while oxidation can produce pyrimidine oxides.
Aplicaciones Científicas De Investigación
2,4-Dichloro-5-fluoro-6-iodopyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibitors or as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-5-fluoro-6-iodopyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The halogen atoms can enhance the compound’s binding affinity to molecular targets, making it a potent inhibitor or modulator of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-5-iodopyrimidine
- 2,4-Dichloro-6-iodopyrimidine
- 2,4-Dichloro-5-fluoropyrimidine
Uniqueness
2,4-Dichloro-5-fluoro-6-iodopyrimidine is unique due to the presence of three different halogen atoms, which can impart distinct reactivity and selectivity in chemical reactions. This combination of halogens is less common compared to other pyrimidine derivatives, making it a valuable compound for specialized applications.
Propiedades
Fórmula molecular |
C4Cl2FIN2 |
|---|---|
Peso molecular |
292.86 g/mol |
Nombre IUPAC |
2,4-dichloro-5-fluoro-6-iodopyrimidine |
InChI |
InChI=1S/C4Cl2FIN2/c5-2-1(7)3(8)10-4(6)9-2 |
Clave InChI |
OMGSHIJQZURSGI-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(N=C(N=C1I)Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B13056546.png)
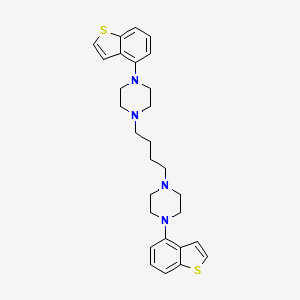
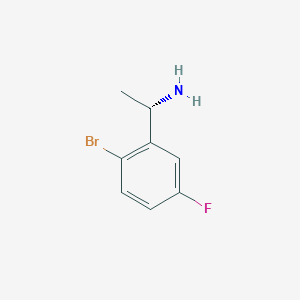
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pivalate](/img/structure/B13056563.png)
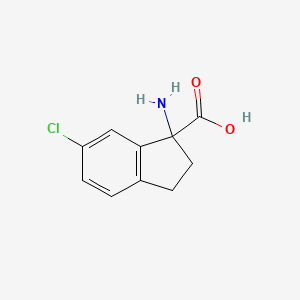
![(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13056574.png)
![2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13056589.png)
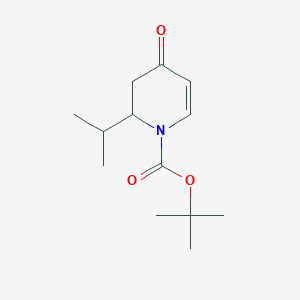
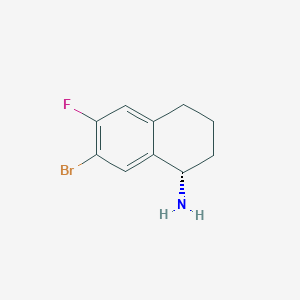
methylidene}aminothiophene-2-carboxylate](/img/structure/B13056605.png)
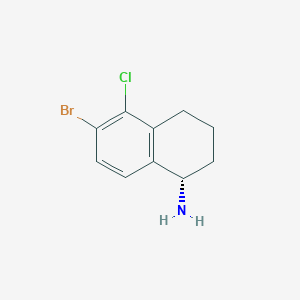

![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-methoxybenzoate](/img/structure/B13056624.png)
![3-[[(5S,7R)-3-ethyl-1-adamantyl]oxy]propan-1-ol](/img/structure/B13056635.png)
